molecular formula C18H21FN2O4S B6476399 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2640835-86-3

4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B6476399
CAS No.: 2640835-86-3
M. Wt: 380.4 g/mol
InChI Key: MKOHRNQJANATFA-UHFFFAOYSA-N
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Description

4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group linked to a piperidine ring, which is further substituted with a 5-fluoro-2-methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. For instance, the piperidine ring can be formed via a Mannich reaction followed by cyclization.

    Introduction of the 5-Fluoro-2-methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with methoxy pyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or methoxy groups.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include sulfides and thiols.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The piperidine ring and the sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(5-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine: Lacks the methoxy group on the benzene ring.

    4-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine: Lacks the fluorine atom.

    4-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyridine: Lacks both the fluorine and methoxy groups.

Uniqueness

The presence of both the fluorine and methoxy groups in 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine makes it unique. These groups can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-24-17-5-4-15(19)11-18(17)26(22,23)21-10-2-3-14(12-21)13-25-16-6-8-20-9-7-16/h4-9,11,14H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOHRNQJANATFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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